2,4,6-tri(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
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Overview
Description
2,4,6-Tri(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a complex organic compound characterized by its multiple isopropyl groups and a piperidinyl sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 2,4,6-tri(propan-2-yl)benzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidin-4-amine under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane, with a base like triethylamine to neutralize the byproducts.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and control over reaction parameters. The use of automated systems for the addition of reagents and precise temperature control can optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The isopropyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The piperidinyl sulfonamide moiety can be reduced to form amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems due to its structural complexity.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug design, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological system and would require detailed study to elucidate.
Comparison with Similar Compounds
2,4,6-Tri(propan-2-yl)phenol: Similar in structure but lacks the sulfonamide group.
2,4,6-Tri(propan-2-yl)benzenesulfonic acid: Similar but without the piperidinyl group.
2,2,6,6-Tetramethylpiperidine: Similar piperidinyl group but lacks the benzenesulfonamide moiety.
Uniqueness: The uniqueness of 2,4,6-tri(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide lies in its combination of multiple bulky isopropyl groups and the piperidinyl sulfonamide group, which provides distinct chemical and physical properties compared to its similar compounds.
Properties
IUPAC Name |
2,4,6-tri(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42N2O2S/c1-15(2)18-11-20(16(3)4)22(21(12-18)17(5)6)29(27,28)25-19-13-23(7,8)26-24(9,10)14-19/h11-12,15-17,19,25-26H,13-14H2,1-10H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJDIERUUVCKKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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